molecular formula C16H18N2O6 B1682087 Smcc CAS No. 64987-85-5

Smcc

Cat. No.: B1682087
CAS No.: 64987-85-5
M. Wt: 334.32 g/mol
InChI Key: JJAHTWIKCUJRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker widely used in bioconjugation, enabling covalent linkages between amines (e.g., lysine residues) and sulfhydryl groups (e.g., cysteine residues) . It is critical in drug delivery systems, such as antibody-drug conjugates, due to its stability and specificity. Separately, this compound also refers to silicified microcrystalline cellulose, a co-processed excipient in pharmaceuticals, combining microcrystalline cellulose (MCC) with colloidal silica to enhance flowability and compressibility . This article focuses on comparing this compound with structurally or functionally analogous compounds in both bioconjugation and material science contexts.

Comparison with Similar Compounds

Comparison of SMCC (Crosslinker) with Similar Bifunctional Reagents

This compound vs. SMPB (Succinimidyl 4-(maleimidophenyl)butyrate)

Both this compound and SMPB are NHS ester-maleimide crosslinkers, but their spacer arms differ:

  • This compound : Cyclohexane-based spacer (~13.5 Å length), favoring steric flexibility in aqueous environments.
  • SMPB : Phenylbutyrate spacer (~14.5 Å length), providing rigidity for controlled spacing .

Reaction Efficiency :

  • This compound exhibits higher amine-thiol coupling efficiency in pH 7–8 buffers, while SMPB performs better in slightly acidic conditions (pH 6.5–7) .

This compound vs. Sulfo-SMCC (Water-Soluble Analogue)

Sulfo-SMCC incorporates a sulfonate group, enhancing water solubility but reducing cell membrane permeability. It is ideal for extracellular conjugations, whereas this compound is better for intracellular targeting .

Table 1: Key Properties of this compound and Similar Crosslinkers

Property This compound SMPB Sulfo-SMCC
Spacer Length 13.5 Å 14.5 Å 13.5 Å
Solubility Organic Organic Aqueous
Optimal pH Range 7–8 6.5–7 7–8
Common Use Case Protein-drug Aptamer-siRNA Extracellular

Comparison of this compound (Silicified MCC) with Cellulose-Based Excipients

This compound vs. MCC (Microcrystalline Cellulose)

  • Chemical Composition : this compound contains 2% colloidal silica co-processed with MCC, while MCC is pure cellulose .
  • Flow Properties : this compound exhibits superior flowability (Carr Index: 15–20) compared to MCC (Carr Index: 25–30), reducing tablet capping .
  • Mechanical Impact : In PLA/PHB polymer blends, this compound reduces molecular rigidity (lower T1H NMR values) and system homogeneity compared to MCC, which retains matrix stability .

Table 2: Functional Comparison of this compound and MCC

Property This compound MCC
Silica Content 2% w/w 0%
Flowability (Carr Index) 15–20 25–30
Compressibility High Moderate
Polymer Matrix Homogeneity Reduced High

This compound vs. Lactose-Based Excipients

Lactose monohydrate, another common excipient, lacks this compound’s moisture resistance. This compound maintains stability in humid conditions (≤60% RH), whereas lactose undergoes Maillard reactions, limiting shelf life .

Biological Activity

The compound "Smcc" is a subject of interest in various biological and clinical studies, particularly in oncology. This article explores its biological activity, focusing on small cell carcinoma of the cervix (this compound), a rare but aggressive form of cancer. The findings are drawn from diverse sources, including clinical studies and laboratory research.

Overview of this compound

Small cell carcinoma of the cervix (this compound) is characterized by small, oval-shaped cancer cells that can rapidly grow and spread. It is often diagnosed at an advanced stage, leading to a poor prognosis. The biological activity of this compound has been studied to understand its clinical features, treatment responses, and potential therapeutic strategies.

Case Studies

A significant study conducted by the Kansai Clinical Oncology Group involved 71 patients diagnosed with this compound between 1997 and 2007. The study aimed to clarify the clinical and pathologic features of this compound and evaluate treatment outcomes.

Key Findings:

  • Patient Demographics: Out of 71 registered patients, 52 were confirmed to have this compound upon pathological review.
  • Survival Rates: The median follow-up period was 57 months, revealing:
    • 4-Year Progression-Free Survival (PFS):
      • IB1: 59%
      • IB2: 68%
      • IIB: 13%
      • IIIB: 17%
    • 4-Year Overall Survival (OS):
      • IB1: 63%
      • IB2: 67%
      • IIB: 30%
      • IIIB: 29%
      • IVB: 25%

The study concluded that even early-stage this compound has a poor prognosis, but postoperative chemotherapy significantly improved PFS (65% vs. 14%) and OS (65% vs. 29%) compared to non-chemotherapy groups .

Pathophysiology

The biological activity of this compound is influenced by various molecular mechanisms:

  • Cell Proliferation: this compound cells exhibit rapid proliferation due to alterations in cell cycle regulators.
  • Apoptosis Resistance: The cancer cells often evade programmed cell death, contributing to tumor growth.
  • Angiogenesis: this compound can promote blood vessel formation to supply nutrients for tumor expansion.

Molecular Targets

Research has identified several molecular targets for potential therapeutic interventions:

  • Neuroendocrine Markers: this compound expresses markers such as chromogranin A and synaptophysin, which may serve as diagnostic indicators.
  • Genetic Mutations: Studies have revealed mutations in genes associated with cell signaling pathways that could be targeted for therapy.

Data Table: Summary of Clinical Outcomes in this compound

Stage4-Year PFS (%)4-Year OS (%)
IB15963
IB26867
IIB1330
IIIB1729
IVBN/A25

Research Implications

The findings on the biological activity of this compound underscore the need for:

  • Standardized Treatment Protocols: Establishing uniform treatment guidelines based on clinical evidence can enhance patient outcomes.
  • Further Research: Ongoing studies are essential to explore novel therapeutic agents targeting specific molecular pathways in this compound.

Q & A

Basic Research Questions

Q. What is the role of SMCC in experimental design for protein conjugation studies?

this compound serves as a heterobifunctional crosslinker, enabling covalent bonding between primary amines (e.g., lysine residues on proteins) and sulfhydryl groups (e.g., cysteine-containing ligands). Its NHS ester and maleimide termini facilitate sequential conjugation steps, making it critical for controlled bioconjugate synthesis. Researchers should validate reaction stoichiometry and buffer compatibility (e.g., avoiding amine-containing buffers during NHS activation) to prevent side reactions .

Q. How does this compound facilitate the formation of stable bioconjugates?

this compound’s NHS ester reacts with primary amines at pH 7–9 to form stable amide bonds, while its maleimide group reacts with sulfhydryl groups at pH 6.5–7.5. This two-step mechanism allows precise conjugation of proteins with ligands, antibodies, or nanoparticles. Methodologically, researchers must optimize reaction time (typically 1–2 hours at 4–25°C) and use excess maleimide quenching agents (e.g., cysteine) to terminate reactions .

Q. What analytical techniques validate successful this compound-mediated protein-ligand conjugation?

SDS-PAGE with Coomassie staining confirms size shifts due to conjugation, while MALDI-TOF mass spectrometry quantifies molecular weight changes. Absorbance assays (e.g., Ellman’s test) verify free sulfhydryl consumption. For advanced validation, HPLC-SEC or capillary electrophoresis distinguishes conjugated vs. unreacted species .

Advanced Research Questions

Q. How can researchers optimize this compound-mediated crosslinking reactions under varying pH conditions?

Systematic titration experiments are required to balance NHS ester hydrolysis (favored at high pH) and maleimide stability (compromised above pH 7.5). Use buffers like PBS (pH 7.2) or HEPES (pH 7.0) to stabilize both reaction steps. Real-time monitoring via spectrophotometry (e.g., tracking NHS ester decay at 280 nm) ensures reaction efficiency .

Q. What statistical methods address contradictory results in this compound-based bioconjugation efficiency studies?

Multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) identifies confounding variables (e.g., temperature, buffer ionic strength). Researchers should design replicate experiments (n ≥ 3) and apply error-propagation models to quantify uncertainty in conjugation yield calculations .

Q. How can this compound-based protocols be adapted for novel nanoparticle drug delivery systems?

Surface functionalization of nanoparticles (e.g., liposomes, dendrimers) requires modifying this compound’s hydrophobicity. Researchers may employ micellar encapsulation of this compound or use spacer arms (e.g., PEG-SMCC derivatives) to improve aqueous solubility. Dynamic light scattering (DLS) and zeta potential measurements validate conjugation without aggregation .

Q. What computational modeling approaches predict this compound’s crosslinking efficiency in complex biological matrices?

Molecular dynamics simulations model this compound’s interaction with target proteins, predicting steric hindrance or solvent accessibility of reactive groups. Software like GROMACS or AMBER can simulate reaction kinetics, while machine learning algorithms (e.g., random forests) correlate experimental parameters (e.g., pH, temperature) with conjugation yields .

Q. Methodological Considerations

Q. What quality control measures ensure this compound reagent consistency across experiments?

Batch-to-blot variability is minimized by verifying this compound purity (≥92% via NMR) and FT-IR spectra for characteristic peaks (e.g., maleimide C=O stretch at 1710 cm⁻¹). Researchers should aliquot this compound in anhydrous DMSO and store at -80°C to prevent hydrolysis .

Q. How should researchers handle this compound’s limited solubility in aqueous buffers?

Pre-dissolve this compound in anhydrous DMSO (≤5% final concentration) to maintain reactivity. Sonication or warming to 37°C improves dissolution. For large-scale reactions, phase-transfer catalysts (e.g., cyclodextrins) enhance solubility without interfering with conjugation .

Q. Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in this compound-based studies when scaling reactions?

Use design-of-experiments (DoE) frameworks, such as factorial designs, to identify critical parameters (e.g., molar ratio, incubation time). Document raw data (e.g., reaction conditions, purity certificates) in electronic lab notebooks and share datasets via repositories like Zenodo to enhance transparency .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c19-12-5-6-13(20)17(12)9-10-1-3-11(4-2-10)16(23)24-18-14(21)7-8-15(18)22/h5-6,10-11H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAHTWIKCUJRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215307
Record name N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64987-85-5
Record name Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64987-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64987-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCCINIMIDYL-4-(N-MALEIMIDOMETHYL)CYCLOHEXANE-1-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B357P1G1IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The drug-linker SMCC-MDC was prepared in the following reactions: (1) 3-mercaptopropanoic acid (MPr) was reacted with N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in the presence of DIEA, giving the MPr-SMCC at a yield of over 95%; Secondly, condensation of N-Me-L-Ala-MDC, which was prepared by deprotection of Fmoc-N-Me-Ala-MDC under a base piperidine in CH3CN, with MPr-SMCC under a coupling reagent EDC, giving the desired coupled product SMCC-MDC in 60-70% yield over two steps. Antibody Bat0206 (Abu) was diluted to 2.5 mg/mL in solution A (50 mM potassium phosphate, 50 mM NaCl, and 2 mM EDTA, pH 6.5). SMCC-MDC was added to give a ratio of SMCC-MDC to antibody of 7:1 mole equivalent. Then DMA was added to 15% (v/v) to the reaction and reaction was mixed by stirring for 4 h at ambient temperature. D-Lmcc-Bat0206 conjugate was purified from excess unreacted or hydrolyzed reagent and excess SMCC-MDC using a G25 gel filtration column equilibrated in pH 7.4 phosphate buffer (aqueous). The conjugate was then dialyzed overnight into pH 7.4 phosphate buffer (aqueous) and then filtered through a 0.22 μm filter for final storage. The number of SMCC-MDC molecule per Abu molecule in the final conjugate was measured by determining absorbance of the conjugate at 252 and 280 nm and using known extinction coefficients for SMCC-MDC and antibody at these two wavelengths. A ratio of maytansinoid compound to antibody of 3.5:1.0 was normally obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The drug-linker SMCC-MDC was prepared in the following reactions: (1) 3-mercaptopropanoic acid (MPr) was reacted with N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in the presence of N,N-diisopropylethylamine (DIEA), giving the MPr-SMCC at a yield of over 95%; (2) condensation of N-Me-L-Ala-MDC, which was prepared by deprotection of Fmoc-N-Me-Ala-MDC under a base piperidine in CH3CN, with MPr-SMCC in the presence of a coupling reagent EDC, giving the desired coupled product SMCC-MDC in 60-70% yield over two steps. Anti-EGFR antibody Anti-EGFR antibody was diluted to 2.5 mg/mL in solution A (50 mM potassium phosphate, 50 mM NaCl, and 2 mM EDTA, pH 6.5). SMCC-MDC was added to give a ratio of SMCC-MDC to antibody of 7:1 mole equivalent. Then dimethylacetamide (DMA) was added to 15% (v/v) to the reaction and reaction was mixed by stirring for 4 h at ambient temperature. D-Lmcc-Anti-EGFR antibody conjugate was purified from excess unreacted or hydrolyzed reagent and excess SMCC-MDC using a G25 gel filtration column equilibrated in pH 7.4 phosphate buffer (aqueous). The conjugate was then dialyzed overnight into pH 7.4 phosphate buffer (aqueous) and filtered through a 0.22 μm filter for final storage. The number of SMCC-MDC molecule per antibody molecule in the final conjugate was measured by determining absorbance of the conjugate at 252 and 280 nm and using known extinction coefficients for SMCC-MDC and antibody at these two wavelengths. A ratio of maytansinoid compound to antibody of 3.5:1.0 was normally obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The conjugates of the present invention can also be prepared by in situ process according to the following procedures. Antibodies (21 clones) were conjugated to DM1 using the sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (sulfo-SMCC) linker Stock solutions of DM1 and sulfo-SMCC heterobifunctional linker were prepared in DMA. Sulfo-SMCC and DM1 thiol were mixed together to react for 10 minutes at 25° C. in DMA containing 40% v/v of aqueous 50 mM succinate buffer, 2 mM EDTA, pH 5.0, at the ratio of DM1 to linker of 1.3:1 mole equivalent and a final concentration of DM1 of 1.95 mM. The antibody was then reacted with an aliquot of the reaction to give a mole equivalent ratio of SMCC to Ab of around 6.5:1 under final conjugation conditions of 2.5 mg/mL of Ab in 50 mM EPPS, pH 8.0 and 10% DMA (v/v). After approximately 18 hours at 25° C., the conjugation reaction mixture was purified using a SEPHADEX™ G25 column equilibrated with 10 mM succinate, 250 mM glycine, 0.5% sucrose, 0.01% Tween 20, pH 5.5.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Sulfo-SMCC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Smcc
Reactant of Route 2
Reactant of Route 2
Smcc
Reactant of Route 3
Reactant of Route 3
Smcc
Reactant of Route 4
Smcc
Reactant of Route 5
Reactant of Route 5
Smcc
Reactant of Route 6
Reactant of Route 6
Smcc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.